Cas no 1806869-42-0 (2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid)

2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid
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- Inchi: 1S/C8H3ClF2N2O2/c9-6-4(2-12)3(8(14)15)1-5(13-6)7(10)11/h1,7H,(H,14,15)
- InChI Key: IFGZBOGBOYZOGE-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C(C(=O)O)=CC(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 304
- XLogP3: 1.7
- Topological Polar Surface Area: 74
2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051241-250mg |
2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid |
1806869-42-0 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029051241-1g |
2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid |
1806869-42-0 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029051241-500mg |
2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid |
1806869-42-0 | 97% | 500mg |
$1,646.30 | 2022-03-31 |
2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid Related Literature
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid
Introduction to 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid (CAS No. 1806869-42-0)
2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806869-42-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The unique structural features of this molecule, including its chloro, cyano, and difluoromethyl substituents, contribute to its potential as a versatile intermediate in the synthesis of various pharmacologically active agents.
The structure of 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid is characterized by a pyridine core with functional groups strategically positioned to enhance reactivity and biological efficacy. The presence of a chloro group at the 2-position, a cyano group at the 3-position, and a difluoromethyl group at the 6-position introduces multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Additionally, the carboxylic acid functionality at the 4-position provides an acidic character that can be exploited in various synthetic transformations.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic potential. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, several pyridine-based drugs have shown promising results in treating conditions such as cancer, infectious diseases, and neurological disorders. The synthetic utility of 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid lies in its ability to serve as a precursor for the development of new drug candidates. Its structural motifs are often incorporated into molecules designed to interact with specific biological targets.
One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. Pyridine derivatives have been reported to exhibit inhibitory effects on various kinases and enzymes involved in cancer cell proliferation and survival. The electron-withdrawing nature of the cyano and difluoromethyl groups enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions that are crucial for drug design. Furthermore, the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are commonly used to construct complex molecular architectures.
Another area where 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid shows promise is in the development of antimicrobial compounds. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Pyridine-based molecules have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungi and viruses. The unique substitution pattern of this compound may confer antimicrobial activity by interfering with essential bacterial metabolic pathways or membrane integrity. Recent studies have highlighted the importance of fluorinated pyridines in enhancing antimicrobial properties due to their ability to improve bioavailability and metabolic stability.
The pharmacokinetic properties of 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid are also worthy of consideration. The presence of fluorine atoms can influence drug metabolism and distribution by affecting lipophilicity and metabolic clearance rates. Additionally, the carboxylic acid group can be utilized to form esters or amides, which can modulate solubility and bioavailability. These factors are critical in determining the overall efficacy and safety profile of a drug candidate.
In academic research, this compound has been employed as a key intermediate in synthesizing more complex pyridine derivatives with tailored biological activities. For example, researchers have utilized it to develop novel inhibitors targeting specific enzymes implicated in inflammatory diseases. The flexibility offered by 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid allows chemists to explore diverse synthetic pathways, enabling the rapid assembly of structurally diverse libraries for high-throughput screening.
The industrial significance of this compound cannot be overstated. Pharmaceutical companies often rely on high-quality intermediates like this one to streamline their drug discovery processes. The availability of well-characterized building blocks such as 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid accelerates lead optimization and reduces time-to-market for new therapies. Moreover, its compatibility with various synthetic methodologies makes it an attractive choice for large-scale production.
From a chemical perspective, one notable feature of this compound is its stability under standard laboratory conditions. The electron-withdrawing substituents enhance thermal stability while maintaining reactivity at functional groups such as the chloro and cyano positions. This balance between stability and reactivity makes it an ideal candidate for multi-step synthetic sequences without significant degradation.
The environmental impact of using 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid in pharmaceutical synthesis is also an important consideration. Efforts are ongoing to develop greener synthetic routes that minimize waste generation and hazardous byproducts. Researchers are exploring catalytic methods that reduce reliance on stoichiometric reagents and improve atom economy. Such advancements not only enhance sustainability but also contribute to cost-effective manufacturing processes.
In conclusion, 2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid (CAS No. 1806869-42-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad range of applications. Its role as an intermediate in drug development underscores its importance in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new synthetic strategies and biological functions, this compound will undoubtedly remain at forefronts scientific exploration.
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